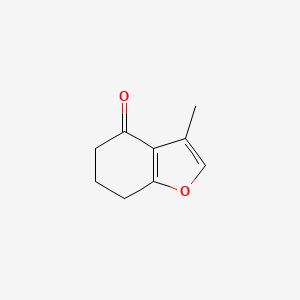

3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one

Description

Properties

IUPAC Name |

3-methyl-6,7-dihydro-5H-1-benzofuran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-6-5-11-8-4-2-3-7(10)9(6)8/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXIXLZOMVQEPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=O)CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60552070 | |

| Record name | 3-Methyl-6,7-dihydro-1-benzofuran-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6906-61-2 | |

| Record name | 3-Methyl-6,7-dihydro-1-benzofuran-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-hydroxyacetophenone with methyl vinyl ketone in the presence of a base such as sodium hydroxide can lead to the formation of the desired benzofuran derivative.

Another method involves the Friedel-Crafts acylation of 2-methylphenol with succinic anhydride, followed by cyclization under acidic conditions. This method provides a straightforward approach to synthesizing the compound with good yields.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes may also incorporate purification steps such as distillation or recrystallization to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 3-methyl-6,7-dihydro-1-benzofuran-4-ol.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzofuran ring, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used to reduce the ketone group. These reactions are often performed in anhydrous solvents.

Substitution: Electrophilic substitution reactions may involve reagents such as halogens, nitrating agents, or sulfonating agents. These reactions are usually conducted under controlled temperature and pressure conditions.

Major Products Formed

Oxidation: The major products include carboxylic acids and other oxidized derivatives.

Reduction: The primary product is 3-methyl-6,7-dihydro-1-benzofuran-4-ol.

Substitution: Various substituted benzofuran derivatives are formed, depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

1. Neuropharmacology:

3-Methyl-6,7-dihydro-1-benzofuran-4(5H)-one has been investigated for its neuropharmacological properties. Its structural features allow it to interact with neurotransmitter receptors, which may influence mood regulation and cognitive functions. For example, studies have indicated that this compound could act as a candidate for drugs targeting neurological disorders by modulating neurotransmitter systems .

2. Synthesis of Derivatives:

The compound serves as a precursor for synthesizing various derivatives with enhanced biological activities. For instance, derivatives of evodone have been explored for their potential as allosteric modulators of the M4 muscarinic acetylcholine receptor, which is implicated in several neurological conditions .

Insect Repellent Formulations

Evodone has been identified as a promising active agent in developing insect repellents, particularly against mosquitoes. Its efficacy stems from its ability to disrupt the olfactory receptors of insects, making it a candidate for environmentally friendly repellent formulations . The synthesis of evodone derivatives has shown favorable results in repelling various insect species while maintaining a low environmental impact.

Synthetic Chemistry Applications

1. Synthesis Protocols:

The compound can be synthesized through various chemical reactions involving starting materials like cyclohexanedione and zinc chloride under controlled conditions. For example, one synthesis method yields evodone with a high purity rate of 63% using titanium(III) chloride as a catalyst .

2. Reaction Mechanisms:

Research has documented the reaction mechanisms involved in synthesizing this compound. These mechanisms are crucial for understanding how to optimize yields and purity in laboratory settings .

Case Studies and Data Tables

A study focused on the interaction of this compound with serotonin receptors demonstrated its potential to enhance mood regulation. The findings indicated that this compound could lead to new therapeutic strategies for treating depression and anxiety disorders by selectively targeting serotonin pathways .

Mechanism of Action

The mechanism of action of 3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one depends on its specific application. In biological systems, the compound may interact with enzymes, receptors, or other molecular targets to exert its effects. For example, its antimicrobial activity may involve disrupting bacterial cell membranes or inhibiting essential enzymes. The exact molecular pathways and targets can vary based on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzofuranones

Structural Analogues and Substituent Effects

The benzofuranone scaffold exhibits significant variability in biological and physicochemical properties based on substituent placement. Below is a comparative analysis:

Key Observations :

- Substituent Position : The methyl group at C3 in the target compound enhances steric accessibility for nucleophilic attacks, making it reactive in multicomponent reactions (e.g., with aldehydes and cyclohexylisocyanides) . In contrast, C6-dimethylation () increases hydrophobicity (logP = 2.43) and boiling point (236.2°C), favoring applications in volatile organic syntheses.

- Reactivity : The unsubstituted analog () lacks steric hindrance, enabling broader electrophilic substitution but lower selectivity.

Spectroscopic and Physical Properties

- IR/NMR: The target compound’s IR spectrum would show characteristic ketone C=O stretches near 1705 cm⁻¹ (analogous to ). ¹H-NMR signals for the methyl group (δ ~1.2–1.5 ppm) and dihydrofuran protons (δ ~2.5–3.0 ppm) align with benzofuranone derivatives .

- Thermal Stability : Derivatives like the C6-dimethyl analog () exhibit higher thermal stability (flash point 101.8°C) compared to the unsubstituted parent compound.

Biological Activity

3-Methyl-6,7-dihydro-1-benzofuran-4(5H)-one, a compound belonging to the benzofuran family, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be characterized by its unique benzofuran core, which contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 150.18 g/mol. The presence of the methyl group at position 3 and the dihydro structure enhances its lipophilicity, potentially influencing its interaction with biological targets.

Biological Activities

1. Antimicrobial Activity

Research has shown that derivatives of benzofuran compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain benzofuran derivatives possess activity against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values for these compounds often range between 0.78 µg/mL and 6.25 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

2. Anti-inflammatory Effects

In vitro studies have indicated that this compound can reduce the release of pro-inflammatory cytokines such as interleukin-6 (IL-6). This property suggests potential applications in treating inflammatory diseases .

3. Induction of Apoptosis

Recent investigations into the apoptotic potential of benzofuran derivatives have revealed that they can induce apoptosis in cancer cell lines, including K562 cells (a human leukemia cell line). Compounds similar to this compound have been shown to increase reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent caspase activation .

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound may interact with various neurotransmitter receptors, influencing mood regulation and cognitive functions.

- Enzyme Inhibition : It has been suggested that the compound could inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

- ROS Generation : The induction of apoptosis appears to be mediated through ROS generation, which disrupts mitochondrial integrity and activates apoptotic pathways .

Case Studies and Research Findings

A summary of relevant studies is presented in the table below:

| Study | Findings | Biological Activity |

|---|---|---|

| Yempala et al. (2020) | Demonstrated significant antimicrobial activity against M. tuberculosis | Antimicrobial |

| Liu et al. (2015) | Reported induction of apoptosis in K562 cells via ROS generation | Anticancer |

| MDPI Study (2024) | Inhibition of IL-6 release in K562 cells | Anti-inflammatory |

Q & A

Q. What are the optimal synthetic routes for 3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one, and how can yield be maximized?

A high-yield synthesis (76.3%) was achieved via cyclization and catalytic hydrogenation, as demonstrated in a related benzofuranone derivative. Key steps include precise control of reaction temperature, solvent selection (e.g., chloroform), and stoichiometric ratios of reagents. Post-reaction purification via column chromatography is critical to isolate the product .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- 1H/13C-NMR : Assign δ values for methyl, carbonyl, and dihydrofuran protons (e.g., δ 1.25–2.50 ppm for methyl groups, δ 170–210 ppm for carbonyl carbons) .

- IR Spectroscopy : Confirm lactone carbonyl stretches (ν ~1705 cm⁻¹) and C-O-C vibrations (ν ~1221–1135 cm⁻¹) .

- GCMS/EI-HRMS : Validate molecular ion peaks (e.g., [M]+ at m/z 180.115) and fragmentation patterns .

Q. What safety precautions are necessary when handling this compound?

Refer to safety data sheets for analogous benzofuranones:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Store in dry, cool conditions away from ignition sources.

- In case of exposure, consult a physician and provide SDS details (e.g., EC number, CAS 50615-16-2) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., EI-HRMS discrepancies) be resolved?

Discrepancies between calculated and observed m/z values may arise from isotopic interference (e.g., bromine in analogs) or matrix effects. Use high-resolution MS (HRMS) with isotopic pattern analysis and cross-validate with 13C-NMR shifts for carbonyl and methyl carbons .

Q. What crystallographic parameters ensure accurate stereochemical assignment?

Single-crystal X-ray diffraction (e.g., orthorhombic P2₁2₁2₁ space group, a = 7.2162 Å, b = 7.3372 Å, c = 25.9727 Å) provides bond lengths and angles. Refinement with R < 0.06 and data-to-parameter ratio >14:1 ensures reliability .

Q. How can reaction conditions minimize isomer formation during synthesis?

Optimize stereoselectivity using chiral catalysts or controlled ring-closing metathesis. For example, in related compounds, isomer impurities (2%) were reduced via temperature modulation (e.g., 0–5°C for cyclization) and chiral HPLC purification .

Q. What computational methods predict reactivity for functional group modifications?

Density functional theory (DFT) simulations using SMILES or InChI descriptors (e.g., InChI=1S/C9H8O4/c10-6-2-1-3-7-8(6)5...) model electrophilic substitution at the methyl or carbonyl positions. Solvent effects can be incorporated via COSMO-RS .

Q. How can synthetic scalability maintain >95% purity (HPLC)?

Scale-up requires:

- Continuous-flow reactors for uniform mixing.

- In-line monitoring (e.g., FTIR for reaction progress).

- Final purification via preparative HPLC with C18 columns and acetonitrile/water gradients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.